[(2R,3S,4S,5S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate
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Overview
Description
[(2R,3S,4S,5S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate is a complex organic compound that belongs to the class of acetates. This compound is characterized by its multiple acetoxy groups and a hydroxymethyl group attached to an oxane ring. It is often used as an intermediate in the synthesis of various chemical products and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4S,5S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate typically involves the acetylation of a precursor molecule. The precursor, often a sugar derivative, undergoes a series of acetylation reactions using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include maintaining a temperature range of 0-5°C to control the rate of reaction and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the product. The use of automated systems for the addition of reagents and removal of by-products further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4S,5S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The acetoxy groups can be reduced to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or ammonia (NH₃) for amination are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce polyols.
Scientific Research Applications
[(2R,3S,4S,5S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of biodegradable polymers and other environmentally friendly materials.
Mechanism of Action
The mechanism by which [(2R,3S,4S,5S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate exerts its effects involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The hydroxymethyl group can form hydrogen bonds with enzymes, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl 9-methyldecanoate
- Phenyl 6-O-benzyl-1-thio-β-D-galactoside
Uniqueness
[(2R,3S,4S,5S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate is unique due to its multiple acetoxy groups, which provide versatility in chemical reactions. Its structure allows for various modifications, making it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C14H20O10 |
---|---|
Molecular Weight |
348.30 g/mol |
IUPAC Name |
[(2R,3S,4S,5S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C14H20O10/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-15H,5H2,1-4H3/t10-,11+,12+,13+,14?/m1/s1 |
InChI Key |
FEQXFAYSNRWXDW-XHVMDGRWSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](OC([C@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)CO |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CO |
Origin of Product |
United States |
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